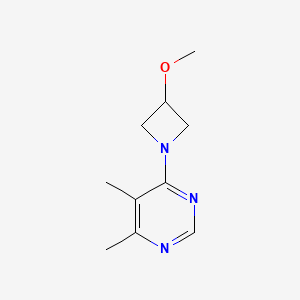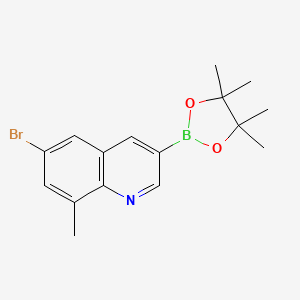
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that has been widely used in scientific research applications. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
- Application : It participates in the borylation of benzylic C-H bonds in alkylbenzenes using a palladium catalyst, leading to the formation of pinacol benzyl boronate .
- Application : It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, yielding boronated products .
- Application : In the presence of a copper catalyst, it forms aryl boronates, which find applications in organic synthesis and materials science .
- Application : It participates in the hydroboration of 1,3-enynes, leading to the formation of chiral allenyl boronates. These chiral building blocks are valuable in medicinal chemistry and natural product synthesis .
Borylation Reactions
Hydroboration of Alkynes and Alkenes
Aryl Boronate Synthesis
Asymmetric Hydroboration
Antimicrobial Potential
Pharmaceutical Testing
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of kinase inhibitors for the treatment of certain types of cancer
Mode of Action
Compounds with similar structures have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it could be involved in pathways related to cell signaling, growth, and proliferation
Result of Action
If it acts as a kinase inhibitor , it could potentially inhibit the activity of certain kinases, thereby affecting cell signaling pathways and potentially slowing down cell growth and proliferation.
properties
IUPAC Name |
6-bromo-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BBrNO2/c1-10-6-13(18)8-11-7-12(9-19-14(10)11)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFAIWGDDLQOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC(=C3)Br)C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)
![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)
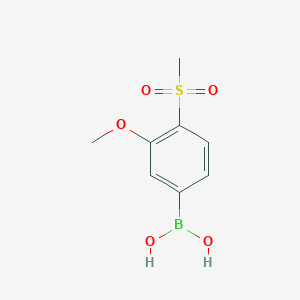
![7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2750146.png)
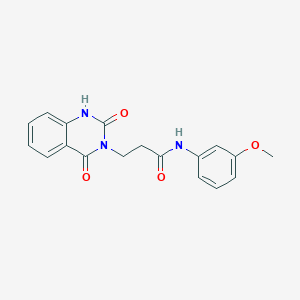

![3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one](/img/structure/B2750154.png)
![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2750155.png)
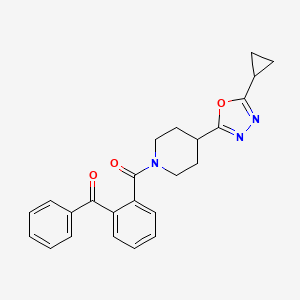
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2750157.png)
